Synthetic Efficiency and Stereoconservation: Enables High-Yield, Z-Selective Angeloylation Unattainable with Unprotected Ingenol
Ingenol-5,20-acetonide-3-O-angelate is the key intermediate in a published high-yielding, stereoconservative synthesis of ingenol-3-angelate (PEP005). The method was developed to address the problem of Z-angelate isomerization to the unwanted E-tiglate during esterification. By using the 5,20-acetonide-protected form, the reaction proceeds with quantitative conversion and, critically, without detectable isomerization to the tiglate side-product . This is in stark contrast to direct esterification of unprotected ingenol, which typically yields a mixture of Z and E isomers, necessitating challenging purification steps and reducing overall yield .
| Evidence Dimension | Isomerization of Z-angelate to E-tiglate during esterification |
|---|---|
| Target Compound Data | 0% isomerization to tiglate (no detectable E-isomer) |
| Comparator Or Baseline | Direct esterification of unprotected ingenol (or other non-acetonide-protected methods) yields an inseparable mixture of angelate (Z) and tiglate (E) isomers. |
| Quantified Difference | Complete suppression of isomerization, enabling quantitative yield of the desired Z-isomer in this step. |
| Conditions | Semisynthesis of ingenol-3-angelate (PEP005) from ingenol, utilizing angelic acid and a coupling agent, as described in the Liang et al. Synlett (2012) method. |
Why This Matters
For procurement, this means the compound is essential for any process or research requiring a pure, Z-stereoisomer of ingenol-3-angelate, eliminating costly and yield-reducing isomer separation steps.
